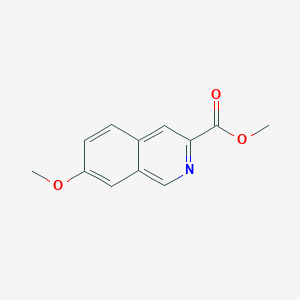
Methyl 7-methoxyisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxyisoquinoline-3-carboxylate typically involves the esterification of 7-methoxyisoquinoline-3-carboxylic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-methoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 7-methoxyisoquinoline-3-carboxylic acid.
Reduction: 7-methoxyisoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methoxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 7-methoxyisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-isoquinolinecarboxylate: Another ester derivative of isoquinoline with similar chemical properties.
7-methoxyisoquinoline-3-carboxylic acid: The acid precursor to Methyl 7-methoxyisoquinoline-3-carboxylate.
Isoquinoline: The parent compound from which these derivatives are synthesized.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and ester group at the 3-position make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 7-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10/h3-7H,1-2H3 |
InChI-Schlüssel |
BOWIWICTINXXDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN=C(C=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


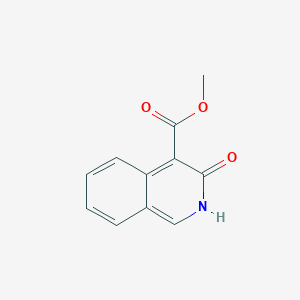
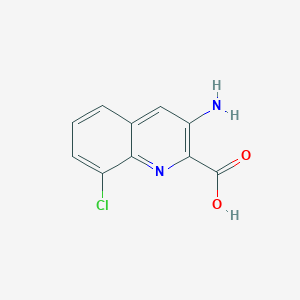
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)


![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)
![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

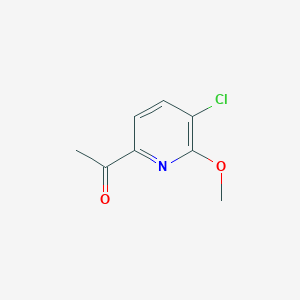
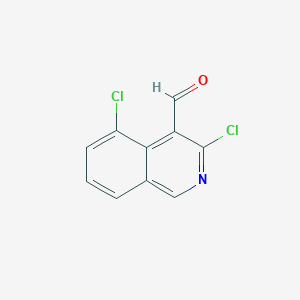
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
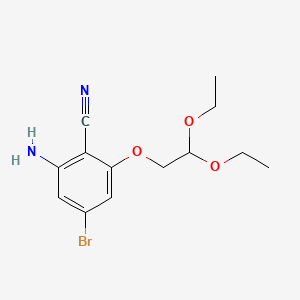
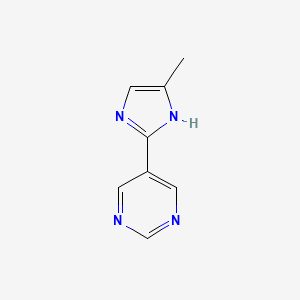
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
